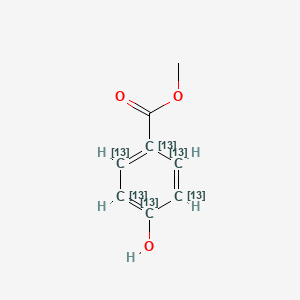

Methyl Paraben-13C6

Vue d'ensemble

Description

Methyl Paraben-13C6, also known as Methyl 4-hydroxybenzoate-13C6, is a compound labeled with the carbon-13 isotope. It is a derivative of Methyl Paraben, a widely used antimicrobial preservative in foods, cosmetics, and pharmaceuticals. The carbon-13 labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing .

Méthodes De Préparation

The synthesis of Methyl Paraben-13C6 typically involves the following steps:

Starting Materials: The process begins with carbon-13 labeled phenol and formic acid.

Reaction with Formic Acid: The carbon-13 labeled phenol reacts with formic acid to produce carbon-13 labeled methyl 4-hydroxybenzoate.

Esterification: The resulting product is then esterified with carbon-13 labeled methanol to yield this compound.

Industrial production methods often involve high-pressure reaction kettles and catalysts like aluminum sulfate hydrate to enhance the reaction efficiency and yield .

Analyse Des Réactions Chimiques

Methyl Paraben-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon-13 labeled 4-hydroxybenzoic acid.

Reduction: Reduction reactions can convert it back to carbon-13 labeled phenol.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacokinetics Studies

Methyl paraben-13C6 is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of methyl paraben in biological systems. The isotopic labeling allows for precise quantification using mass spectrometry techniques.

Case Study:

In a study examining the metabolism of methyl paraben in rats, researchers administered this compound and analyzed urine samples using liquid chromatography-mass spectrometry (LC-MS). The results indicated that the urinary concentrations of methyl paraben increased in a dose-dependent manner, providing insights into its metabolic pathways and potential accumulation in biological tissues .

Toxicological Assessments

The compound is also critical in toxicological assessments to evaluate the safety of methyl paraben in consumer products. Studies have shown that methyl paraben can exhibit weak estrogenic activity, raising concerns about its long-term exposure implications.

Data Table 1: Toxicological Findings

Environmental Monitoring

This compound is also employed in environmental studies to monitor the presence and concentration of parabens in water sources and sediments. Its isotopic labeling enables accurate tracking and quantification amid complex environmental matrices.

Case Study:

A recent study analyzed water samples from various sources for the presence of parabens, including this compound. The results indicated significant levels of parabens in urban runoff, highlighting the environmental persistence of these compounds and their potential ecological impacts .

Cosmetic Formulation Studies

In cosmetic science, this compound is used to investigate the efficacy and safety of formulations containing parabens. Its role as a preservative is critical for extending product shelf life while ensuring consumer safety.

Data Table 2: Cosmetic Formulation Efficacy

Mécanisme D'action

The primary mechanism of action of Methyl Paraben-13C6 involves its antimicrobial properties. It inhibits the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. The carbon-13 labeling allows researchers to trace its metabolic pathways and understand its interactions at the molecular level .

Comparaison Avec Des Composés Similaires

Methyl Paraben-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other parabens. Similar compounds include:

Ethyl Paraben-13C6: Used in similar applications but with different physical and chemical properties.

Propyl Paraben-13C6: Another carbon-13 labeled paraben with distinct uses in research.

Butyl Paraben-13C6: Known for its longer alkyl chain, affecting its solubility and reactivity

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness based on their chemical structure.

Activité Biologique

Methyl Paraben-13C6, a stable and non-volatile compound, is a derivative of methyl paraben that contains a carbon-13 isotope. It is widely used as an antimicrobial preservative in various products, including cosmetics, food, and pharmaceuticals. This article examines the biological activity of this compound, focusing on its estrogenic effects, antimicrobial properties, and implications for human health.

Chemical Structure and Properties

This compound is chemically known as Methyl 4-hydroxybenzoate-13C6. Its structure allows it to function effectively as a preservative due to its ability to inhibit microbial growth. The presence of the carbon-13 isotope enables researchers to trace its metabolic pathways and interactions within biological systems.

Estrogenic Activity

In Vitro Studies:

Research has demonstrated that methyl paraben exhibits estrogenic activity by binding to estrogen receptors. A study indicated that the lowest observed effect levels (LOELs) for methyl paraben in inducing proliferation of MCF-7 breast cancer cells were approximately . This suggests that even low concentrations can have significant biological effects.

In Vivo Studies:

In animal models, particularly immature rats, methyl paraben has been shown to induce uterotrophic effects, indicating its potential as an endocrine disruptor. The uterine weight increase observed in these studies correlates with the upregulation of estrogen-responsive genes .

Antimicrobial Properties

This compound exhibits effective antimicrobial properties against various bacterial strains. Its mechanism is primarily linked to disrupting the bacterial cell membrane, leading to leakage of intracellular contents. For instance, studies have shown that concentrations as low as can suppress the growth of certain bacterial strains . The effectiveness varies among different parabens, with methyl paraben generally having lower potency compared to longer-chain parabens like propyl paraben.

Case Studies and Research Findings

-

Toxicological Assessments:

- A comprehensive review highlighted that repeated-dose toxicity studies on methyl paraben revealed concerns regarding reproductive toxicity and endocrine activity. These findings were based on both in vitro assays and in vivo studies that demonstrated significant estrogen receptor transactivation .

- In a study conducted under REACH regulations, it was noted that methyl paraben's estrogenic activity increased with longer alkyl chains, although it remained one of the less potent parabens .

- Environmental Impact:

Data Tables

| Parameter | Value |

|---|---|

| LOEL for MCF-7 Proliferation | |

| Uterine Weight Increase (Rats) | Significant at doses near ADI |

| MIC for Bacterial Growth Suppression | |

| Environmental Concentration (Residential) |

Propriétés

IUPAC Name |

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894090 | |

| Record name | methyl 4-hydroxy(13C6)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581694-95-2 | |

| Record name | methyl 4-hydroxy(13C6)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.